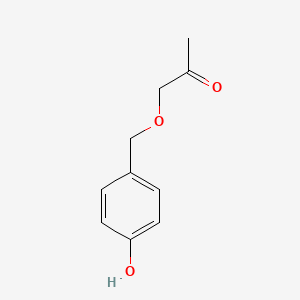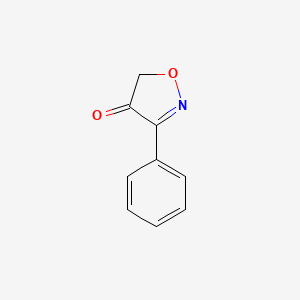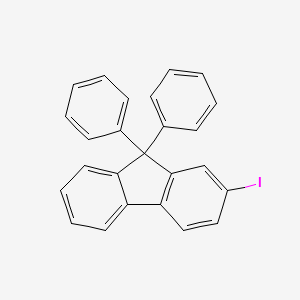
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester and a phenyl group linked to a dioxopiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Buchwald-Hartwig coupling reaction involving aryl halides and piperazine derivatives.
Introduction of the tert-Butyl Ester: The tert-butyl ester group is introduced via a reaction with tert-butyl chloroformate under basic conditions.
Attachment of the Phenyl Group: The phenyl group is attached through an etherification reaction involving the appropriate phenol and a halogenated precursor.
Incorporation of the Dioxopiperidinyl Moiety: The dioxopiperidinyl group is introduced through a condensation reaction with a suitable dioxopiperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopiperidinyl moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced products may feature alcohol or amine functionalities.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Biology:
Protein Modification: The compound can be used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Drug Development: It is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine:
Therapeutic Agents: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In the context of PROTACs, the compound recruits E3 ligase for the ubiquitinylation and subsequent degradation of target proteins . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to the ubiquitination and proteasomal degradation of the target protein .
Comparison with Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Similar in structure but lacks the phenyl and piperazine moieties.
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-1-carboxylate: Similar but features an amino group instead of an oxy group.
tert-Butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate: A PROTAC linker with a thalidomide analogue and an aliphatic spacer.
Uniqueness: tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a phenyl group, and a dioxopiperidinyl moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C20H27N3O5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)oxyphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)23-12-10-22(11-13-23)14-4-6-15(7-5-14)27-16-8-9-17(24)21-18(16)25/h4-7,16H,8-13H2,1-3H3,(H,21,24,25) |
InChI Key |
DTIVTHOMUDEPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)












